Famiraprinium

Beschreibung

Famiraprinium chloride (CAS: 108894-41-3) is an investigational pharmaceutical compound classified as a competitive GABA receptor antagonist . Its International Nonproprietary Name (INN) follows the "-ium chloride" nomenclature, indicative of its quaternary ammonium salt structure, which enhances water solubility and limits blood-brain barrier permeability .

Eigenschaften

CAS-Nummer |

105538-42-9 |

|---|---|

Molekularformel |

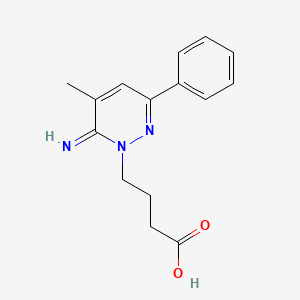

C15H17N3O2 |

Molekulargewicht |

271.31 g/mol |

IUPAC-Name |

4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid |

InChI |

InChI=1S/C15H17N3O2/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20) |

InChI-Schlüssel |

LLZVAIDABZBAGE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Famiraprinium umfasst mehrere Schritte, die typischerweise mit der Herstellung der Kernstruktur beginnen, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg kann variieren, beinhaltet aber im Allgemeinen die Verwendung organischer Lösungsmittel und Reagenzien unter kontrollierten Bedingungen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind in der Öffentlichkeit nicht leicht zugänglich.

Industrielle Produktionsmethoden

Die industrielle Produktion von Famiraprinium würde wahrscheinlich die Skalierung der Labor-Synthesemethoden zur Herstellung größerer Mengen umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Qualitätskontrollmaßnahmen, um die Industriestandards zu erfüllen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Famiraprinium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um Reaktionsmechanismen und chemische Eigenschaften zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere seine Wechselwirkung mit GABA-Rezeptoren.

Medizin: Erforscht für potenzielle therapeutische Anwendungen, einschließlich seiner Rolle als GABA-Rezeptor-Antagonist.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wissenschaftliche Forschungsanwendungen

Famiraprinium has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and chemical properties.

Biology: Investigated for its effects on biological systems, particularly its interaction with GABA receptors.

Medicine: Explored for potential therapeutic applications, including its role as a GABA receptor antagonist.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Famiraprinium übt seine Wirkung aus, indem es kompetitiv an die GABA-Rezeptorstelle bindet und so die Wirkung von GABA hemmt . Diese Interaktion beeinflusst den GABAergen Neurotransmissionsweg, der eine entscheidende Rolle bei der Regulierung der neuronalen Erregbarkeit und verschiedener physiologischer Prozesse spielt.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Famiraprinium chloride shares structural and/or functional similarities with several compounds, as outlined below:

Structural Analogues (Quaternary Ammonium Salts)

Quaternary ammonium salts with chloride counterions are common in pharmacology due to their stability and ionic properties. Key comparators include:

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Structural Similarities : All compounds feature a quaternary ammonium group, conferring permanent positive charge and high water solubility. This structural trait limits oral bioavailability, necessitating parenteral administration .

- Functional Divergence : Despite shared structural motifs, pharmacological targets vary significantly. For example, while famiraprinium modulates GABA receptors, isometamidium acts via DNA intercalation in protozoa, and fazadinium blocks neuromuscular junctions .

Functional Analogues (GABAergic Agents)

Famiraprinium’s role as a GABA antagonist distinguishes it from other GABA modulators:

Table 2: GABA Receptor-Targeting Compounds

Key Observations:

- Specificity : Unlike bicuculline and gabazine (well-characterized GABA_A antagonists), famiraprinium’s receptor subtype selectivity remains unelucidated, highlighting a critical research gap .

- Therapeutic Potential: Famiraprinium’s investigational status contrasts with established GABA antagonists used primarily as research tools, suggesting its novelty in translational applications.

Pharmacokinetic and Pharmacodynamic Considerations

While detailed pharmacokinetic data for famiraprinium chloride are scarce, structural parallels to other quaternary ammonium compounds permit inferences:

Research and Development Implications

Comparative studies underscore the importance of structural-functional analyses:

- Safety Profiles : Quaternary ammonium compounds like fazadinium bromide were discontinued due to adverse effects (e.g., histamine release), emphasizing the need for rigorous toxicological profiling of famiraprinium .

- Target Validation : Famiraprinium’s unique GABA antagonism warrants further mechanistic studies to clarify its subtype specificity and therapeutic window .

Biologische Aktivität

Famiraprinium is a synthetic phenyl compound recognized for its significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its unique chemical structure allows it to interact with specific biological targets, leading to potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of Famiraprinium, supported by data tables and relevant research findings.

Antimicrobial Properties

Famiraprinium has demonstrated notable effectiveness against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action involves disrupting cellular processes in microorganisms, which is crucial for its therapeutic potential.

Anti-inflammatory Effects

In addition to its antimicrobial properties, Famiraprinium exhibits anti-inflammatory effects. It modulates immune responses by interacting with inflammatory pathways, potentially reducing the severity of inflammatory diseases. This dual action enhances its appeal in treating conditions characterized by both infection and inflammation.

The biological activity of Famiraprinium can be attributed to its interaction with various cellular pathways:

- Cellular Pathway Modulation : Famiraprinium influences signaling pathways involved in immune responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammation and microbial growth.

- Targeting Specific Receptors : It binds to specific receptors on cell membranes, altering cellular responses.

Comparative Analysis with Similar Compounds

Famiraprinium shares structural similarities with other phenyl compounds, allowing for comparative analysis regarding their biological activities. Below is a table summarizing some similar compounds and their unique features:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Famiraprinium | Antimicrobial, anti-inflammatory | Specific enzyme inhibition |

| 4,4'-Dihydroxystilbene | Antioxidant, anticancer | Strong radical scavenging activity |

| 9-Methyl-9h-fluoren-9-ol | Enzyme interaction | Modulates cytochrome P450 enzymes |

| Benzamide Derivatives | Anti-inflammatory | Diverse structural modifications |

Famiraprinium stands out due to its targeted biological activity and potential therapeutic applications that differentiate it from these other compounds.

In Vitro Studies

In vitro studies have shown that Famiraprinium effectively inhibits the growth of various microbial strains. For instance, tests conducted on bacterial cultures indicated a significant reduction in colony-forming units (CFUs) when treated with Famiraprinium compared to control groups.

Animal Models

Animal studies further support the efficacy of Famiraprinium in reducing inflammation and combating infections. In a model of induced inflammation, administration of Famiraprinium resulted in a marked decrease in inflammatory markers compared to untreated controls.

Clinical Implications

The promising results from both in vitro and animal studies suggest that Famiraprinium could be developed into a therapeutic agent for treating infectious and inflammatory diseases. Ongoing research aims to explore its pharmacokinetics and optimal dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.